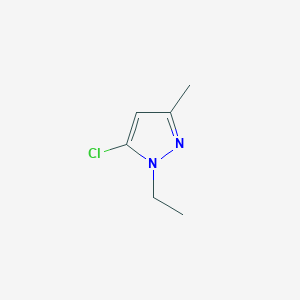

![molecular formula C17H21N3O5 B2502609 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 941938-72-3](/img/structure/B2502609.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

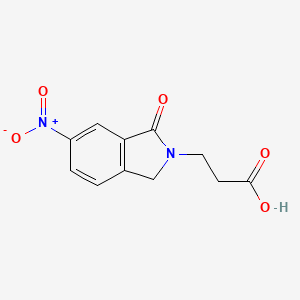

The compound "N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide" is a complex organic molecule that likely contains multiple functional groups, including an oxalamide moiety, a benzo[d][1,3]dioxole group, and a 2-oxopyrrolidine structure. These functional groups suggest that the compound could have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related oxalamide compounds has been explored in the literature. For instance, a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which involves the classical Meinwald rearrangement and a new rearrangement sequence. This method is operationally simple and high yielding, providing a useful formula for the synthesis of anthranilic acid derivatives and oxalamides . Although the specific synthesis of "N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of oxalamide derivatives has been studied using X-ray diffraction techniques. For example, the structures of two conformational polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide have been determined, revealing the importance of hydrogen bonding in the molecular packing of these compounds . While the exact structure of "N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide" is not provided, insights into its structure could be inferred from related compounds.

Chemical Reactions Analysis

The chemical reactivity of oxalamide derivatives and related compounds can be complex. For example, thermolysis of N-arylnicotinamide oximes leads to a variety of products, including benzimidazoles, arylamines, and phenols, through a free radical mechanism involving the homolysis of N–O and/or C–N bonds . This suggests that the compound may also undergo various chemical reactions, potentially leading to a diverse set of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide derivatives can be influenced by their molecular structure. For instance, the presence of hydrogen bonds can affect the compound's solubility, melting point, and crystalline structure . The benzo[d][1,3]dioxole and 2-oxopyrrolidine groups in "N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide" may also contribute to its physical and chemical properties, such as its potential biological activity or interaction with other molecules.

Aplicaciones Científicas De Investigación

Anticonvulsant Applications

- A study designed and synthesized new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, showing potent anticonvulsant activities in preclinical models. These compounds combined chemical fragments of known antiepileptic drugs, demonstrating higher potency and better safety profiles compared to traditional antiepileptic drugs (Kamiński et al., 2015).

Medicinal Chemistry Synthesis

- Research on Cu-catalyzed N-arylation of oxazolidinones and amides demonstrated the use of N,N'-Bis(pyridin-2-ylmethyl)oxalamide as a promoter, highlighting the compound's role in facilitating efficient and diverse N-arylation product formations (Bhunia et al., 2022).

Coordination Chemistry

- The synthesis and characterization of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates were reported, where new aromatic carboxylic acids were prepared by modifying hydroxyl hydrogens of 3,5-dihydroxy benzoic acid. These studies contribute to the understanding of photophysical properties and potential applications in luminescence (Sivakumar et al., 2011).

Heterocyclic Chemistry

- A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides was developed, providing a new method for the synthesis of anthranilic acid derivatives and oxalamides. This showcases the versatility and efficiency of the synthetic route for producing complex molecules (Mamedov et al., 2016).

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. These factors are typically determined through laboratory testing and are regulated by agencies like the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) .

Direcciones Futuras

Propiedades

IUPAC Name |

N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5/c21-15-3-1-7-20(15)8-2-6-18-16(22)17(23)19-10-12-4-5-13-14(9-12)25-11-24-13/h4-5,9H,1-3,6-8,10-11H2,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUMMJXCXLSAAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2502526.png)

![Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate](/img/structure/B2502530.png)

![3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide](/img/structure/B2502533.png)

![Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]-](/img/structure/B2502536.png)

![3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2502540.png)

![N-[cyano(cyclohexyl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B2502542.png)

![4-[(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2502545.png)

![1-(3-methoxypropyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502547.png)

![Cyclopentyl 4-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2502548.png)